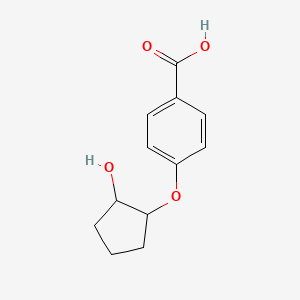

4-((2-Hydroxycyclopentyl)oxy)benzoic acid

Beschreibung

4-((2-Hydroxycyclopentyl)oxy)benzoic acid (CAS: 1183388-59-1) is a benzoic acid derivative featuring a 2-hydroxycyclopentyl ether substituent at the para position. It is currently supplied by at least one commercial vendor .

Eigenschaften

Molekularformel |

C12H14O4 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

4-(2-hydroxycyclopentyl)oxybenzoic acid |

InChI |

InChI=1S/C12H14O4/c13-10-2-1-3-11(10)16-9-6-4-8(5-7-9)12(14)15/h4-7,10-11,13H,1-3H2,(H,14,15) |

InChI-Schlüssel |

WJFAPIYQBNTKDR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(C1)OC2=CC=C(C=C2)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxycyclopentyl)oxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid and 2-hydroxycyclopentanol as the primary starting materials.

Esterification: The hydroxyl group of 2-hydroxycyclopentanol is first protected using a suitable protecting group.

Ether Formation: The protected 2-hydroxycyclopentanol is then reacted with benzoic acid under acidic or basic conditions to form the ether linkage.

Deprotection: The protecting group is removed to yield the final product, 4-((2-Hydroxycyclopentyl)oxy)benzoic acid.

Industrial Production Methods

In an industrial setting, the production of 4-((2-Hydroxycyclopentyl)oxy)benzoic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Hydroxycyclopentyl)oxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-((2-Hydroxycyclopentyl)oxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-((2-Hydroxycyclopentyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-((2-Hydroxycyclopentyl)oxy)benzoic acid with analogous benzoic acid derivatives:

Key Observations :

- In contrast, the cyclopentyl group in the target compound introduces rigidity, which may enhance binding specificity in biological systems.

- Functional Groups : The presence of heterocyclic (pyrazine in ) or carbonyl (ethoxycarbonyl in ) substituents alters polarity and solubility. For instance, 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid has a higher melting point (188–189.5°C) due to aromatic stacking , whereas hydroxyalkyl ethers (e.g., ) are more soluble in organic solvents.

Biologische Aktivität

4-((2-Hydroxycyclopentyl)oxy)benzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxylated cyclopentyl group attached to a benzoic acid moiety, which may influence its pharmacological properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Formula : C12H14O3

Molecular Weight : 218.24 g/mol

IUPAC Name : 4-((2-Hydroxycyclopentyl)oxy)benzoic acid

Canonical SMILES : C1CC(C1)(C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3

The biological activity of 4-((2-Hydroxycyclopentyl)oxy)benzoic acid is believed to stem from its ability to interact with various molecular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with 4-((2-Hydroxycyclopentyl)oxy)benzoic acid:

-

Anti-inflammatory Effects

- Studies suggest that derivatives of benzoic acid can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. This mechanism is critical for conditions such as arthritis and other inflammatory diseases.

-

Antimicrobial Properties

- Some research indicates that hydroxylated benzoic acids exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

-

Anticancer Activity

- Preliminary studies have shown that compounds similar to 4-((2-Hydroxycyclopentyl)oxy)benzoic acid can induce apoptosis in cancer cell lines by disrupting mitochondrial function and decreasing ATP production, making them candidates for further anticancer drug development.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 4-((2-Hydroxycyclopentyl)oxy)benzoic acid:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-inflammatory Study : A study examined the effect of various benzoic acid derivatives on COX-2 inhibition. The results indicated that compounds with hydroxyl substitutions showed significant inhibition compared to controls, suggesting a promising avenue for anti-inflammatory therapies .

- Antimicrobial Study : In vitro tests demonstrated that 4-((2-Hydroxycyclopentyl)oxy)benzoic acid exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Anticancer Mechanism : A recent investigation into the cytotoxic effects of benzoic acid derivatives revealed that treatment with 4-((2-Hydroxycyclopentyl)oxy)benzoic acid led to mitochondrial dysfunction in cancer cells, resulting in increased apoptosis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.